N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-10-2-4-13-11(8-18(23)24-16(13)6-10)7-17(22)21-15-5-3-12(19)9-14(15)20/h2-6,8-9H,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOQTQZZUDCBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 7-methyl-4-chromone.
Formation of Intermediate: The 2,4-difluoroaniline is reacted with an appropriate acylating agent to form an intermediate acetamide.
Biological Activity
N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Chromenone Moiety : This is achieved through the cyclization of salicylaldehyde derivatives with acetic anhydride.
- Introduction of the Difluorophenyl Group : This can be done via nucleophilic substitution reactions on appropriate precursors.
- Acetylation : The hydroxyl group on the chromenone is acetylated to yield the final product.
2.1 Antioxidant Activity
Research indicates that derivatives of the coumarin structure exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown strong anti-lipid peroxidation activity, which is critical in preventing oxidative stress-related damage in cells .
Table 1: Antioxidant Activity of Coumarin Derivatives
| Compound ID | % Inhibition (Lipid Peroxidation) | IC50 (µM) |
|---|---|---|
| 5d | 77.57 ± 4.11 | >100 |
| 5j | 98.66 ± 1.57 | >100 |
| 5m | 44.32 ± 4.16 | n.d |
2.2 Anti-inflammatory Properties
Studies have demonstrated that coumarin derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. The compound exhibited a reduction in the levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in inflammatory conditions .
2.3 Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Case Study: Apoptotic Effects on Cancer Cells
In a recent study, treatment with this compound resulted in a significant decrease in cell viability (IC50 values ranging from 10 to 30 µM across different cancer types), showcasing its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Scientific Research Applications
Biological Activities
-
Neuroprotective Effects :
- Compounds similar to N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide have shown promise as acetylcholinesterase inhibitors, which are vital in the treatment of Alzheimer's disease. Molecular docking studies suggest that these compounds can effectively bind to the active site of acetylcholinesterase, enhancing cognitive function by increasing acetylcholine levels in the brain .
- Antioxidant Properties :
-
Anti-Cancer Potential :
- Recent studies indicate that similar coumarin derivatives possess cytotoxic effects against various cancer cell lines. For instance, they have demonstrated effectiveness comparable to standard chemotherapeutic agents in inhibiting cell proliferation in vitro . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicate favorable absorption characteristics and low hepatotoxicity, supporting its potential as a therapeutic agent .
Case Studies
-
Alzheimer's Disease Model :
- In a study involving HEK-293 cells, derivatives similar to this compound were tested for their ability to inhibit acetylcholinesterase. The results indicated that these compounds could significantly enhance neuronal survival under stress conditions, suggesting their utility in Alzheimer's treatment .
-
Cancer Cell Line Evaluation :
- Another study focused on the cytotoxic effects of coumarin derivatives on various cancer cell lines, including breast and lung cancer models. The compounds exhibited IC50 values in the micromolar range, indicating potent anti-cancer activity and warranting further investigation into their mechanisms of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Coumarin-Acetamide Derivatives
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide Structure: Features a biphenyl-propanamide group instead of difluorophenyl-acetamide. Synthesis: Prepared via Schotten-Baumann reaction between 7-amino-4-methylcoumarin and racemic flurbiprofen acyl chloride .
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Structure: Chlorophenyl-acetamide substituent. Synthesis: Reacts 7-amino-4-methylcoumarin with (±)-2-chloro-2-phenylacetyl chloride . Activity: Exhibits superior in vitro anti-inflammatory activity (IC₅₀ = 12.5 μM) compared to ibuprofen (IC₅₀ = 25.0 μM), attributed to enhanced electron-withdrawing effects of the chloro group .
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Structure: Chlorophenyl group linked via an ether-acetamide bridge.
B. Non-Coumarin Acetamide Analogues
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51)
- Structure : Triazole-thioacetamide hybrid with difluorophenyl substitution.
- Activity : Designed as a cytohesin inhibitor; the triazole and sulfur groups modulate target binding .
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
- Structure : Cyclohexyl and propyl groups enhance steric bulk.
- Physicochemical Properties : Melting point 150–152°C; higher lipophilicity (logP ~3.5) compared to coumarin derivatives .
Physicochemical and Spectral Properties
IR/NMR Trends :
Solubility : Fluorinated coumarin-acetamides generally exhibit low aqueous solubility (<10 μg/mL), necessitating formulation strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide?
- The compound can be synthesized via a multi-step route involving:
Coupling reactions : Acyl chloride intermediates of 7-methyl-2-oxo-2H-chromen-4-yl acetic acid are reacted with 2,4-difluoroaniline under Schotten-Baumann conditions to form the acetamide backbone.
Solvent optimization : Reactions are typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) with catalytic triethylamine to enhance nucleophilicity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures yields high-purity product (>95%) .
Q. How is the structural integrity of this compound validated in academic research?
- Spectroscopic techniques :
- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 6.8–8.2 ppm) for the difluorophenyl group and the coumarin backbone, along with acetamide NH (δ 10.2–10.8 ppm) .
- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O, coumarin) and ~3300 cm⁻¹ (N-H) confirm functional groups .
Q. What preliminary structure-activity relationship (SAR) insights exist for this compound?
- Fluorine substitution : The 2,4-difluorophenyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as observed in pharmacokinetic studies .
- Coumarin core : The 7-methyl-2-oxo-2H-chromen-4-yl group contributes to π-π stacking interactions in target binding, as inferred from molecular docking simulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency in biphasic systems .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields (75–80%) .
- Byproduct analysis : LC-MS identifies hydrolyzed intermediates (e.g., free coumarin acid), necessitating strict moisture control .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Discrepancies in IC50 values (e.g., 2–10 μM in kinase inhibition assays) arise from variations in ATP concentrations or enzyme sources. Use recombinant enzymes with validated activity (e.g., CDK2 vs. CDK9) .
- Solubility adjustments : DMSO stock concentrations >1% can artificially suppress activity; titrate with PEG-400 or cyclodextrins to maintain solubility without interference .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular dynamics simulations : Predict binding poses in ATP-binding pockets of kinases (e.g., EGFR vs. VEGFR2) to prioritize substitutions at the acetamide linker .
- Free-energy perturbation (FEP) : Quantifies the impact of fluorophenyl substituents (e.g., 2,4-diF vs. 3,4-diF) on binding affinity .
Q. What in vitro models are suitable for evaluating the compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
